Regioisomeric Precision: Furan-3-carboxamide vs. Furan-2-carboxamide Isomer
The target compound is the regioisomerically pure furan-3-carboxamide, differentiating it from the commercially available furan-2-carboxamide analog (CAS 2034517-72-9) . In thiadiazole-piperidine systems, the position of the carbonyl attachment on the furan ring is a critical SAR determinant. For instance, the 2-substituted isomer has been associated with BRAF^V600E and RET kinase inhibition in preliminary screens, a profile not assigned to the 3-substituted variant . This positional difference is predicted to alter the vector of the terminal hydrogen bond acceptor, impacting binding pocket compatibility [1].
| Evidence Dimension | Regioisomeric structure and predicted target engagement |
|---|---|
| Target Compound Data | N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide; H-bond acceptor vector oriented at meta-position of furan |
| Comparator Or Baseline | N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide (CAS 2034517-72-9); H-bond acceptor vector oriented at ortho-position; associated with BRAF/RET kinase inhibition. |
| Quantified Difference | A positional isomerism that leads to a distinct kinase inhibition profile, with the 2-carboxamide linked to specific kinase targets not assigned to the 3-carboxamide. |
| Conditions | Structural comparison; kinase activity inferred from vendor annotations for CAS 2034517-72-9. |
Why This Matters
This matters for procurement because selecting the wrong regioisomer will result in probing a different biological target space, potentially leading to false negatives in kinase screening campaigns.
- [1] Kuujia product page for CAS 2034517-72-9, detailing structural properties and biological relevance of the furan-2-carboxamide isomer. View Source
